4-Chloroindole

描述

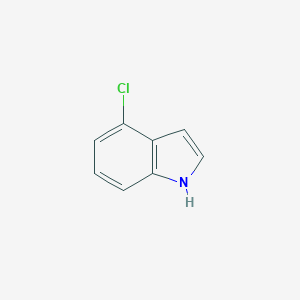

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZRCRXNHITBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Record name | 4-chloroindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179894 | |

| Record name | 4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25235-85-2, 136669-25-5 | |

| Record name | 4-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25235-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025235852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25235-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136669-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroindole: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole is a halogenated derivative of the indole heterocyclic system, a core scaffold in a multitude of biologically active compounds. The introduction of a chlorine atom at the 4-position of the indole ring significantly influences its electronic properties, reactivity, and pharmacological profile, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of this compound, with a focus on its application in drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with physical and chemical properties that are important for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClN | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| Appearance | Dark brown, viscous liquid (may solidify) | |

| Melting Point | 84 - 86 °C | |

| Boiling Point | 129-130 °C at 4 mmHg | [1] |

| Density | 1.259 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL) | [1] |

| CAS Number | 25235-85-2 | [1] |

| InChI Key | SVLZRCRXNHITBY-UHFFFAOYSA-N | [1] |

| SMILES | Clc1cccc2[nH]ccc12 | [1] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring currents.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | ~8.2 (broad singlet) | bs |

| H-2 | ~7.2 | m |

| H-3 | ~6.6 | m |

| H-5 | ~7.1 | t |

| H-6 | ~7.0 | d |

| H-7 | ~7.3 | d |

Note: Predicted values based on general indole spectra and substituent effects. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

| Carbon | Chemical Shift (ppm) |

| C-2 | ~124 |

| C-3 | ~101 |

| C-3a | ~127 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~119 |

| C-7 | ~111 |

| C-7a | ~135 |

Note: Predicted values based on general indole spectra and substituent effects. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.[2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | ~3400 | Medium-Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-N stretch | 1350-1250 | Medium |

| C-Cl stretch | 800-600 | Strong |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 151 and a characteristic M+2 peak at m/z = 153 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3] Fragmentation patterns would likely involve the loss of HCN (m/z = 124) and other characteristic indole ring fragmentations.

Synthesis of this compound

Several classical indole synthesis methods can be adapted to produce this compound. The choice of method often depends on the availability of starting materials.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone.[1][4] To synthesize this compound, the corresponding (4-chlorophenyl)hydrazine would be reacted with a suitable aldehyde or ketone, such as acetaldehyde or pyruvic acid, followed by cyclization under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or a Brønsted acid).[5][6]

Caption: Fischer Indole Synthesis of this compound.

Bartoli Indole Synthesis

The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][8] To synthesize this compound, one would start with 1-chloro-2-nitrobenzene. The reaction with three equivalents of vinylmagnesium bromide leads to the formation of the indole ring.[9][10]

Caption: Bartoli Indole Synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is governed by the electron-rich nature of the indole ring, with a preference for electrophilic substitution at the C3 position. The chlorine atom at the C4 position exerts an electron-withdrawing inductive effect and a weak electron-donating mesomeric effect, which can influence the regioselectivity and rate of reactions.

Electrophilic Substitution Reactions

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring using a Vilsmeier reagent (e.g., POCl₃/DMF).[11][12] This is a crucial step for further functionalization.

-

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position by reacting this compound with formaldehyde and a secondary amine (e.g., dimethylamine).[9][13] The resulting gramine derivative is a versatile intermediate.

-

Pictet-Spengler Reaction: While not a direct reaction of this compound itself, tryptamine derivatives derived from this compound can undergo the Pictet-Spengler reaction with aldehydes or ketones to form tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[11]

Caption: Key Reactions of this compound.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated using a base (e.g., NaH) and an alkyl halide. This modification is often employed to alter the compound's solubility, lipophilicity, and biological activity.

Applications in Drug Discovery

The this compound scaffold is a key building block in the synthesis of a variety of pharmacologically active molecules. The chlorine substituent can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability.

Serotonin Receptor Ligands

Derivatives of this compound have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in a range of neurological disorders. For instance, N-arylsulfonyltryptamines derived from chloroindoles have shown high affinity for the 5-HT₆ receptor, a target for cognitive disorders.

Other Therapeutic Areas

The versatility of the this compound core allows for its incorporation into a wide array of molecular architectures targeting different biological pathways. Its use as a starting material provides a platform for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[15]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[15]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[15]

-

If swallowed: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water.[15]

In all cases of exposure, seek medical attention if symptoms persist.[15]

Toxicological Information:

Detailed toxicological data for this compound is limited. However, its derivative, this compound-3-acetic acid, has been found to have low acute toxicity via oral, dermal, and inhalation routes in animal studies. It is considered minimally irritating to the eyes and non-irritating to the skin.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its unique structural and electronic properties, combined with its accessibility through established synthetic routes, make it an important tool for medicinal chemists. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the development of novel therapeutics.

References

- 1. This compound 98 25235-85-2 [sigmaaldrich.com]

- 2. This compound(25235-85-2) IR Spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. This compound(25235-85-2) 1H NMR spectrum [chemicalbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. One moment, please... [growingscience.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

4-Chloroindole CAS number and molecular weight

An In-Depth Technical Guide to 4-Chloroindole: Properties, Synthesis, and Applications for a Senior Application Scientist

Introduction

This compound (CAS No: 25235-85-2) is a halogenated aromatic heterocyclic organic compound that has emerged as a critical building block in synthetic chemistry.[1] Its indole core, substituted with a chlorine atom at the 4-position, provides a unique electronic and steric profile that chemists can exploit for constructing complex molecular architectures. While not a household name, this compound is an indispensable intermediate for researchers and development professionals in both the agrochemical and pharmaceutical industries.[1] This guide offers an in-depth look at the essential technical data of this compound, its synthesis, and its pivotal role in the development of bioactive molecules.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research. This compound is typically a yellowish-brown liquid under standard conditions, though it can also appear as a solid depending on purity and temperature.[2] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25235-85-2 | [1][3] |

| Molecular Formula | C₈H₆ClN | [1][3] |

| Molecular Weight | 151.59 g/mol | [1][3] |

| IUPAC Name | 4-chloro-1H-indole | [1] |

| Appearance | Yellowish-brown liquid | [2] |

| Boiling Point | 129-130 °C at 4 mmHg | [3] |

| Density | 1.259 g/mL at 25 °C | [3] |

| Solubility | Soluble in ethanol (50 mg/mL) | [3] |

| Refractive Index | n20/D 1.628 | [3] |

Core Synthesis Pathway

The practical synthesis of this compound and its derivatives is crucial for its accessibility in research. A well-documented pathway involves a multi-step process starting from 2-chloro-6-nitrotoluene. This route is particularly valuable as it leads to key intermediates used in the production of the highly active plant hormone, this compound-3-acetic acid (4-Cl-IAA). The causality behind this synthetic choice lies in the strategic placement of functional groups on the starting benzene ring, which directs the formation of the indole structure through cyclization.

The diagram below outlines a validated synthesis route, which showcases the formation of the this compound core as an integral part of the pathway to produce valuable downstream products.

Caption: Multi-step synthesis pathway for this compound-3-acetic acid.

Key Applications in Research & Development

The utility of this compound is best understood through its application as a precursor in two major scientific fields: agrochemicals and pharmaceuticals.

Caption: Major R&D applications of this compound.

Precursor to the Phytohormone this compound-3-acetic acid (4-Cl-IAA)

The most prominent application of this compound is in the synthesis of this compound-3-acetic acid (4-Cl-IAA), a potent natural plant hormone.[4] Found in the seeds of legumes like peas and broad beans, 4-Cl-IAA is a chlorinated analogue of the common auxin, indole-3-acetic acid (IAA).[5] Its heightened biological activity is an area of intense research; it is believed to act as a "death hormone" that maturing seeds release to trigger senescence in the parent plant, thereby mobilizing nutrients for seed development.[5] This powerful effect also makes it a candidate for use as a herbicide.[6]

A practical laboratory synthesis of 4-Cl-IAA can be achieved via the hydrolysis of this compound-3-acetonitrile.[3] The choice of a nitrile intermediate is strategic, as nitriles can be cleanly and efficiently hydrolyzed to carboxylic acids under basic conditions.

Experimental Protocol: Synthesis of 4-Cl-IAA from this compound-3-acetonitrile

This protocol is adapted from the methodology described by Katayama, M. (2000).[3]

-

Reaction Setup: Dissolve this compound-3-acetonitrile (e.g., 0.36 mol) in methanol (500 mL).

-

Hydrolysis: Add a 40% potassium hydroxide (KOH) solution (300 mL) to the methanol solution. The use of a strong base like KOH is essential for the complete saponification of the nitrile group to the carboxylate salt.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16 hours with stirring. The elevated temperature accelerates the hydrolysis process.

-

Workup - Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol, leaving an aqueous solution.

-

Workup - Extraction (1): Extract the aqueous solution three times with diethyl ether to remove any unreacted starting material and non-acidic impurities. Discard the ether layers.

-

Workup - Acidification: Acidify the remaining aqueous layer with a 6 N hydrochloric acid (HCl) solution until it is strongly acidic. This step protonates the potassium carboxylate salt to form the desired carboxylic acid, which will precipitate if its water solubility is low.

-

Workup - Extraction (2): Extract the acidified solution four times with ethyl acetate. The product, 4-Cl-IAA, will move into the organic ethyl acetate layer.

-

Isolation: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound-3-acetic acid. Further purification can be achieved by recrystallization.

Building Block in Pharmaceutical Development

In the pharmaceutical sector, the indole ring is a well-established "privileged scaffold" found in numerous approved drugs. This compound serves as a valuable starting material for creating derivatives with potential therapeutic properties.[1] The chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a useful modification in drug discovery campaigns. Research linked to this compound derivatives includes studies on:

-

Drug Metabolism: Investigating the role of specific amino acid residues in the hydroxylation of this compound by cytochrome P450 2A6, a key enzyme in human drug metabolism.

-

Antimicrobial Agents: The development of iodoindoles, which have shown rapid killing and biofilm inhibition against multidrug-resistant bacteria.

Analytical Characterization

For any researcher, verifying the identity and purity of this compound is a non-negotiable step. Standard analytical techniques used for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight (151.59 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[1]

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the N-H stretch of the indole ring.

Authoritative spectral data for reference can be found in public databases such as PubChem.[1]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

-

Hazards: It is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, typically between 0-8 °C.[2] It should be kept under an inert gas atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[4]

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value, complex molecules. Its primary role as an intermediate in the synthesis of the phytohormone 4-Cl-IAA underscores its importance in agrochemical research. Simultaneously, its function as a versatile scaffold in medicinal chemistry highlights its potential for the discovery of new therapeutic agents. For scientists and researchers, a thorough understanding of its properties, synthesis, and safe handling is essential to fully leverage the potential of this valuable chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound-3-acetic acid - Wikipedia [en.wikipedia.org]

- 6. WO2016041071A1 - Use of this compound-3-acetic acid for controlling unwanted plants - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Stability of 4-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Chloroindole

This compound is a halogenated derivative of indole, a heterocyclic aromatic organic compound. Its chemical structure, featuring a chlorine atom at the fourth position of the indole ring, makes it a valuable precursor and building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the synthesis of a variety of bioactive molecules, including potential anti-cancer agents and compounds targeting neurological disorders.[1] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in research and development, ensuring reproducibility of experimental results and the integrity of synthesized compounds.

Section 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its behavior in various experimental settings, from reaction kinetics in organic synthesis to its bioavailability in biological assays. The polarity introduced by the chlorine atom and the N-H group of the indole ring, combined with the largely nonpolar bicyclic structure, results in a nuanced solubility profile.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data indicates a clear preference for organic solvents over aqueous media, which is consistent with its molecular structure.

| Solvent | CAS Number | Solubility | Temperature | Observations |

| Water | 7732-18-5 | Insoluble[2] | Room Temp. | Not miscible in any proportion. |

| Ethanol | 64-17-5 | 50 mg/mL[3][4] | 20 °C | Forms a clear, colorless solution.[3][4] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Likely Soluble | Room Temp. | See note below. |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The causality behind choosing the shake-flask method lies in its reputation as the "gold standard" for determining equilibrium solubility. This method ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility limit at a given temperature, which is essential for creating reliable and reproducible stock solutions and reaction conditions.

Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature using an orbital shaker or magnetic stirrer for a period of 24 to 72 hours. This extended agitation time is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vial to pellet the excess solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid microparticles. This step is critical to prevent artificially inflated concentration measurements.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination

Caption: Shake-Flask method for determining equilibrium solubility.

Section 2: Stability and Degradation of this compound

The stability of this compound is a critical factor for its proper storage, handling, and use in chemical reactions. Instability can lead to the formation of impurities, which can compromise experimental outcomes and the purity of final products.

Stability Profile and Storage Recommendations

The following table summarizes the known stability characteristics and recommended handling procedures for this compound. These guidelines are designed to minimize degradation and ensure the compound's integrity over time.

| Condition | Stability | Recommendations & Incompatibilities |

| Temperature | Stable at room temperature for short periods in closed containers.[2] | For long-term storage, keep refrigerated at 2-8°C or frozen at -20°C.[1][2][4][8] |

| Light | Light-sensitive. | Store protected from light in amber vials or dark containers.[8] |

| Air/Atmosphere | May oxidize on prolonged exposure to air. | Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage.[8] |

| Incompatibilities | Strong Oxidizing Agents | Avoid contact with strong oxidizers, which can lead to vigorous reactions and degradation.[2] |

| Hazardous Decomposition | Not applicable under normal storage. | Thermal decomposition can generate toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[2] |

Potential Degradation Pathways

Indole and its derivatives are susceptible to degradation through several pathways, primarily oxidation and microbial action.

-

Oxidative Degradation: The indole ring is electron-rich and can be oxidized, especially in the presence of light and air. This can lead to the formation of various oxidized products, potentially involving the cleavage of the heterocyclic ring. The presence of the chlorine atom may influence the rate and regioselectivity of this process.

-

Microbial Degradation: Studies on environmental samples have shown that microorganisms can degrade this compound. For instance, the bacterium Exiguobacterium sp. PMA has been identified as capable of metabolizing this compound, likely through a pathway involving hydroxylation and subsequent ring cleavage, similar to other indole derivatives.[9]

Experimental Protocol: Accelerated Stability Study

An accelerated stability study is a self-validating system designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions. The rationale is that degradation reactions will occur more rapidly at higher temperatures, allowing for extrapolation of the shelf-life under recommended storage conditions.

Methodology

-

Sample Preparation: Prepare multiple, identical samples of this compound, either as a solid or in a relevant solvent, in sealed, light-protected containers (e.g., amber glass vials with PTFE-lined caps).

-

Initial Analysis (T=0): Analyze one sample immediately to determine the initial purity and identify any existing impurities. This serves as the baseline for the study. High-purity material (e.g., ≥97%) is recommended.[1]

-

Storage Conditions: Place the remaining samples in a stability chamber set to an accelerated condition, for example, 40°C.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, and 6 months), remove a sample from the stability chamber.

-

Purity Assessment: Allow the sample to return to room temperature. Analyze the sample using a stability-indicating analytical method (typically HPLC) to quantify the amount of this compound remaining and measure the formation of any degradation products.

-

Data Evaluation: Plot the percentage of remaining this compound against time. Evaluate the data to determine the degradation rate and predict the shelf-life under normal storage conditions.

Workflow for Accelerated Stability Testing

Caption: Workflow for an accelerated stability study of this compound.

Section 3: Analytical Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust and widely used method for quantifying this compound. The indole chromophore provides strong UV absorbance, allowing for sensitive detection. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique suitable for the analysis of this compound, which is sufficiently volatile. GC provides excellent separation, while the mass spectrometer offers high selectivity and structural confirmation, which is particularly useful for identifying unknown degradation products in stability studies.[10]

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its physicochemical properties. It is largely insoluble in water but exhibits good solubility in organic solvents like ethanol. Its stability profile necessitates careful handling and storage; specifically, it should be stored refrigerated or frozen, protected from light and air, and kept away from strong oxidizing agents. By adhering to the protocols and recommendations outlined in this guide, researchers and drug development professionals can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(25235-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound 98 25235-85-2 [sigmaaldrich.com]

- 4. This compound CAS#: 25235-85-2 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 4-Chloroindole: A Comprehensive Technical Guide

An In-depth Exploration of the NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

4-Chloroindole stands as a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules and functional materials. Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide the fundamental data required for unequivocal structure elucidation and quality control. This technical guide offers a detailed analysis of the spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

The indole scaffold is a privileged structure in drug discovery, and the introduction of a chlorine atom at the 4-position significantly influences its chemical reactivity and biological activity.[2] Therefore, precise and well-interpreted spectroscopic data are paramount for advancing research and development efforts that utilize this important building block. This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, presenting the data in a clear and accessible format, explaining the underlying principles of the observed spectral features, and providing standardized protocols for data acquisition.

Molecular Structure of this compound

The structural framework of this compound, presented below, is fundamental to the interpretation of its spectroscopic data. The numbering convention for the indole ring system is crucial for the assignment of NMR signals.

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the protons on the indole ring. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing chlorine atom.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H1 (N-H) | ~8.2 | br s |

| H7 | ~7.5 | d |

| H5 | ~7.2 | t |

| H6 | ~7.1 | d |

| H2 | ~7.0 | t |

| H3 | ~6.6 | t |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (H1): The proton attached to the nitrogen typically appears as a broad singlet in the downfield region (around 8.2 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (H5, H6, H7): The protons on the benzene portion of the indole ring appear in the aromatic region (7.0-7.6 ppm). The chlorine atom at the 4-position influences the electronic environment of these protons, leading to their specific chemical shifts. H7 is typically the most deshielded proton on the benzene ring in this isomer.

-

Pyrrole Protons (H2, H3): The protons on the pyrrole ring are also found in the aromatic region but are generally more shielded than those on the benzene ring. The coupling between H2 and H3, and with the N-H proton, can sometimes be observed, leading to triplet-like appearances for these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C7a | ~135 |

| C3a | ~128 |

| C4 | ~126 |

| C2 | ~124 |

| C5 | ~121 |

| C7 | ~115 |

| C6 | ~110 |

| C3 | ~101 |

Note: Assignments are based on general indole chemical shifts and substituent effects. Definitive assignments would require 2D NMR experiments.

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the indole ring resonate in the aromatic region of the spectrum. The quaternary carbons (C3a, C4, and C7a) can be distinguished from the protonated carbons by their generally weaker intensity in a standard proton-decoupled spectrum.[3] The carbon directly attached to the chlorine atom (C4) experiences a direct electronic effect, influencing its chemical shift. The remaining carbon signals are assigned based on established chemical shift trends for substituted indoles.[4]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of heterocyclic compounds like this compound is essential for reproducibility.[5]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[6]

-

References

- 1. goldbio.com [goldbio.com]

- 2. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. hmdb.ca [hmdb.ca]

- 6. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Halogenated Scaffold: A Technical History of 4-Chloroindole

Foreword

Within the vast and intricate tapestry of heterocyclic chemistry, the indole nucleus stands as a cornerstone, a privileged scaffold in countless natural products and pharmaceutical agents. Its story, beginning in the mid-19th century with the degradation of the dye indigo, is one of continuous discovery and innovation. This guide delves into the history and chemistry of a specific, yet significant, derivative: 4-Chloroindole. While its history is intrinsically linked to the broader exploration of indole chemistry and the study of plant growth hormones, this compound has carved its own niche as a valuable synthetic intermediate and a subject of scientific inquiry. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, synthesis, and chemical properties of this halogenated indole.

The Genesis of Indole Chemistry: A Historical Prelude

The journey to this compound begins with the parent heterocycle, indole. The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origins.[1] In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust, a pivotal moment that opened the door to understanding its structure and reactivity.[2][3] Another monumental leap in indole chemistry came in 1883 with Hermann Fischer's discovery of the Fischer indole synthesis, a versatile method for creating substituted indoles from phenylhydrazines and carbonyl compounds that remains a cornerstone of organic synthesis to this day.[4][5] The 20th century saw an explosion of interest in indoles as the core structure of numerous important natural products, including the amino acid tryptophan and a vast array of alkaloids, was elucidated.[6]

The Discovery of this compound: A Story Rooted in Plant Physiology

The specific history of this compound is less a singular event and more an emergence from the broader investigation into plant growth regulators, specifically auxins. The most common natural auxin, indole-3-acetic acid (IAA), was identified in the 1930s, sparking extensive research into its synthetic analogues to understand structure-activity relationships.

While a definitive "discovery" of this compound as an isolated event is not clearly documented in readily available historical records, its synthesis was a necessary precursor to the creation of its more famous derivative, this compound-3-acetic acid (4-Cl-IAA). A pivotal moment in this narrative appears to be the work of Corwin Hansch and John C. Godfrey , who in 1951 published a paper in the Journal of the American Chemical Society titled "The Synthesis of 4-Chloro-3-indoleacetic Acid."[6] Although the full text of this seminal paper is not widely accessible, the title itself strongly implies the synthesis of this compound as a key intermediate. This places the first documented laboratory synthesis of this compound in the early 1950s, driven by the desire to explore the biological activity of halogenated auxins.

It was later discovered that 4-Cl-IAA is a naturally occurring plant hormone, found in the seeds of various legumes like peas and broad beans.[7][8] This natural occurrence further fueled interest in its synthesis and, consequently, the synthesis of its this compound precursor.

Synthesis of this compound: Key Methodologies

The preparation of this compound can be approached through several synthetic routes, leveraging both classic and modern organic chemistry reactions.

The Leimgruber-Batcho Indole Synthesis

A versatile and widely used method for the synthesis of indoles and their derivatives is the Leimgruber-Batcho synthesis. This approach is particularly well-suited for the preparation of this compound, starting from 2-chloro-6-nitrotoluene. The general steps are outlined below.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound [9]

-

Enamine Formation: 2-chloro-6-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This reaction is typically carried out at elevated temperatures.

-

Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed, with Raney nickel and hydrazine, or catalytic hydrogenation using palladium on carbon (Pd/C) being common choices.

Caption: Leimgruber-Batcho synthesis of this compound.

The Fischer Indole Synthesis

The classic Fischer indole synthesis can also be adapted to produce this compound. This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of the parent this compound, a subsequent decarboxylation step is often necessary.

Experimental Protocol: Fischer Indole Synthesis Approach

-

Hydrazone Formation: (3-Chlorophenyl)hydrazine is reacted with pyruvic acid to form the corresponding hydrazone.

-

Indolization: The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and form this compound-2-carboxylic acid.

-

Decarboxylation: The resulting carboxylic acid is heated, often in the presence of a copper catalyst, to remove the carboxyl group and yield this compound.

Caption: Fischer indole synthesis route to this compound.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point of 66-69 °C.[10] It is soluble in various organic solvents. A summary of its key physical and spectroscopic data is presented below.

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Appearance | Solid |

| Melting Point | 66-69 °C |

| Boiling Point | 129-130 °C at 4 mmHg |

| Density | 1.259 g/mL at 25 °C |

Table 1: Physicochemical Properties of this compound.[10]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the indole ring system.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum displays the molecular ion peak and characteristic fragmentation patterns.

Detailed spectroscopic data can be found in various chemical databases.[11][12]

Chemical Reactivity and Applications

The reactivity of this compound is governed by the electron-rich nature of the indole ring and the influence of the electron-withdrawing chloro substituent. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring.

The primary application of this compound has historically been as a key intermediate in the synthesis of other molecules, most notably:

-

This compound-3-acetic acid (4-Cl-IAA): As previously mentioned, this is a naturally occurring plant auxin. The synthesis of 4-Cl-IAA from this compound is a crucial application.[7][8]

-

Pharmaceutical Scaffolds: Substituted indoles are prevalent in medicinal chemistry. This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The chloro substituent can be a site for further functionalization or can modulate the electronic properties of the indole ring, influencing its interaction with biological targets.

-

Chemical Research: this compound is used as a reagent in various chemical reactions to explore new synthetic methodologies and to study the effects of halogen substitution on the properties and reactivity of the indole ring system.

Conclusion

The story of this compound is a compelling example of how the pursuit of knowledge in one scientific field—plant biology—can directly lead to the synthesis and exploration of novel chemical entities. From its likely first synthesis in the mid-20th century as a means to study halogenated auxins to its current role as a versatile synthetic building block, this compound holds a firm place in the annals of heterocyclic chemistry. Its straightforward synthesis and the unique electronic properties imparted by the chlorine atom ensure its continued relevance in both academic research and the development of new functional molecules. As our understanding of the intricate roles of halogenated compounds in biological systems grows, so too may the applications and importance of this compound.

References

- 1. This compound-3-acetic acid | 2519-61-1 [chemicalbook.com]

- 2. This compound 98 25235-85-2 [sigmaaldrich.com]

- 3. This compound-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound-3-acetic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological activities of this compound-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(25235-85-2) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of pharmaceutical research and development, 4-Chloroindole stands as a valuable synthetic intermediate. Its utility, however, is matched by a clear need for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Moving beyond a simple recitation of safety data, we will explore the causality behind each precaution, empowering researchers to build a self-validating system of safety for every experiment.

Hazard Identification and Risk Profile

A foundational understanding of the inherent hazards of this compound is the first step in constructing a robust safety protocol. It is classified under the Globally Harmonized System (GHS) as a substance that requires significant caution.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality of these hazards lies in the reactivity of the halogenated indole structure with biological tissues. Upon contact, it can disrupt cell membranes and proteins, leading to an inflammatory response.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Boiling Point | 129-130 °C at 4 mmHg | |

| Density | 1.259 g/mL at 25 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in ethanol (50 mg/mL) |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow prevents the accumulation of vapors and potential dust, minimizing the risk of inhalation.[2]

Personal Protective Equipment (PPE): The Last Barrier

Your PPE is the final barrier between you and the chemical. Its selection and use should be meticulous.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[2]

-

Skin Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider heavier-duty gloves and consult the manufacturer's compatibility data. A lab coat must be worn and kept buttoned.[2]

-

Respiratory Protection: When used within a properly functioning fume hood, respiratory protection is typically not required. However, in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to preventing accidental exposure and maintaining the integrity of the compound.

Handling

-

Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[2] Use appropriate tools like spatulas and powder funnels to minimize the generation of dust.

-

Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Avoid all personal contact with the substance.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling.[3]

Storage

-

Container: Store in the original, tightly sealed container.[3]

-

Conditions: Store in a cool, dry, well-ventilated area.[3] Some suppliers recommend storage at -20°C, under an inert gas, and protected from light.[4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is crucial.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5] If skin irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and seek immediate medical attention.[5]

Spill Response

For a minor spill within a fume hood:

-

Alert Personnel: Notify others in the immediate area.

-

Containment: Use an absorbent material like vermiculite or sand to contain the spill.

-

Cleanup: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[3] Avoid generating dust.[3]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]

For a major spill, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Waste Disposal

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

-

Segregation: All this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsate, must be collected in a designated hazardous waste container.[2][7] This waste must be segregated from non-halogenated organic waste.[2]

-

Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).[7]

-

Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2] Do not dispose of this compound down the drain or in the regular trash.[7]

Waste Disposal Workflow

Caption: Step-by-step procedure for the disposal of this compound waste.

Conclusion

The safe handling of this compound is not a matter of mere compliance but a commitment to a culture of safety. By understanding the underlying hazards and implementing the multi-layered defense system of engineering controls, personal protective equipment, and rigorous protocols, researchers can confidently and safely utilize this important chemical intermediate in their pursuit of scientific advancement.

References

- 1. This compound-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. goldbio.com [goldbio.com]

- 5. This compound-3-acetic acid - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloroindole: Strategies, Mechanisms, and Practical Considerations

Introduction

4-Chloroindole stands as a pivotal structural motif in a multitude of biologically active compounds, serving as a cornerstone for the development of novel therapeutics and agrochemicals. Its unique electronic properties, imparted by the chlorine substituent on the benzene ring, modulate the reactivity and biological interactions of the indole core. This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of each strategy, offering detailed experimental protocols and a comparative analysis to facilitate informed decisions in a laboratory setting. Our focus is on providing a holistic understanding, from the selection of starting materials to the practical execution and potential challenges of each synthetic pathway.

Strategic Approaches to the this compound Scaffold

The synthesis of this compound can be approached through several established methodologies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of synthesis, and tolerance to various functional groups. Herein, we will explore four prominent strategies: the Leimgruber-Batcho Indole Synthesis, the Bartoli Indole Synthesis, the Fischer Indole Synthesis, and modern Palladium-Catalyzed Cyclization reactions.

The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach

The Leimgruber-Batcho synthesis is a powerful and widely adopted method for the preparation of a variety of substituted indoles, including this compound.[1][2] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to furnish the indole ring.[2] A key advantage of this method is its generally high yield and the commercial availability of many requisite starting materials.[2]

The synthesis commences with the reaction of an appropriately substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a push-pull enamine. The acidic benzylic protons of the o-nitrotoluene are deprotonated, and the resulting carbanion attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol yields the characteristic, often intensely colored, enamine intermediate. The second stage involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of a secondary amine (e.g., dimethylamine or pyrrolidine) to afford the aromatic indole.

Caption: Leimgruber-Batcho Synthesis Workflow for this compound.

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 1-(2-(Dimethylamino)vinyl)-2-methyl-3-nitrobenzene (Enamine Formation)

-

To a solution of 2-methyl-3-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Raney nickel (or 10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) or add hydrazine hydrate (3-5 eq) as a hydrogen source.[2]

-

Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Parameter | Leimgruber-Batcho Synthesis |

| Starting Material | 2-Methyl-3-nitrotoluene |

| Key Reagents | DMF-DMA, Reducing agent (H2/catalyst) |

| Yield | Generally high |

| Scalability | Good |

| Advantages | Versatile, high-yielding, readily available precursors |

| Disadvantages | Two-step process, requires handling of nitro compounds and potentially hazardous reducing agents |

The Bartoli Indole Synthesis: A Direct Route from Nitroarenes

The Bartoli indole synthesis provides a direct and efficient method for the preparation of 7-substituted indoles, and with appropriate starting materials, can be adapted for the synthesis of this compound.[3][4] This reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[4] The steric bulk of the ortho-substituent is crucial for the success of the reaction, as it facilitates a key[5][5]-sigmatropic rearrangement.[4]

The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. This is followed by the elimination of a magnesium salt to form a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The sterically demanding ortho-substituent then promotes a[5][5]-sigmatropic rearrangement to generate a dienone intermediate. Tautomerization and subsequent cyclization, followed by elimination of water upon workup, leads to the formation of the indole ring. Three equivalents of the Grignard reagent are typically required for optimal yields.[3]

Caption: Bartoli Indole Synthesis Workflow for this compound.

This protocol is a representative example and may require optimization.

-

To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Parameter | Bartoli Synthesis |

| Starting Material | 2-Chloro-6-nitrotoluene |

| Key Reagents | Vinylmagnesium bromide |

| Yield | Moderate to good |

| Scalability | Moderate |

| Advantages | Direct, one-pot synthesis |

| Disadvantages | Requires excess Grignard reagent, sensitive to moisture, regioselectivity can be an issue with different substitution patterns |

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is one of the oldest and most well-known methods for constructing the indole nucleus.[7][8] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[7] For the synthesis of this compound, 3-chlorophenylhydrazine is the key starting material.

The reaction begins with the condensation of 3-chlorophenylhydrazine with an aldehyde (e.g., acetaldehyde) or a ketone to form the corresponding phenylhydrazone. Tautomerization of the hydrazone to an enehydrazine is followed by a[5][5]-sigmatropic rearrangement (an electrocyclic reaction) under acidic conditions. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.

Caption: Fischer Indole Synthesis Workflow for this compound.

This protocol is a representative example and may require optimization.

-

To a solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like zinc chloride.[9]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield this compound.

| Parameter | Fischer Synthesis |

| Starting Material | 3-Chlorophenylhydrazine |

| Key Reagents | Acetaldehyde, Acid catalyst |

| Yield | Moderate |

| Scalability | Good |

| Advantages | Well-established, readily available starting materials |

| Disadvantages | Can produce regioisomeric mixtures with unsymmetrical ketones, harsh acidic conditions may not be suitable for all substrates |

Palladium-Catalyzed Cyclization: A Modern and Efficient Strategy

Modern transition-metal catalysis has provided powerful tools for the synthesis of heterocycles, including indoles. Palladium-catalyzed reactions, in particular, offer mild and efficient routes to this compound. One such approach involves the reaction of 2,3-dichloroaniline with terminal alkynes.

This synthesis proceeds via a Sonogashira cross-coupling reaction between the 2-iodo- or 2-bromoaniline (in this case, the more reactive position of 2,3-dichloroaniline) and a terminal alkyne, catalyzed by a palladium complex. This is followed by an intramolecular cyclization (hydroamination) of the resulting 2-alkynylaniline intermediate to form the indole ring. The choice of ligand on the palladium catalyst is crucial for achieving high regioselectivity and yield.

Caption: Palladium-Catalyzed Synthesis of this compound.

This protocol is a representative example and may require optimization.

-

To a sealed tube, add 2,3-dichloroaniline (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K2CO3, 2.0 eq) in an anhydrous solvent such as DMF or toluene.

-

Degas the mixture and backfill with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Parameter | Palladium-Catalyzed Synthesis |

| Starting Material | 2,3-Dichloroaniline |

| Key Reagents | Terminal alkyne, Palladium catalyst, Ligand, Base |

| Yield | Good to excellent |

| Scalability | Moderate to good |

| Advantages | Mild reaction conditions, high functional group tolerance, good regioselectivity |

| Disadvantages | Cost of palladium catalyst and ligands, potential for catalyst poisoning |

Synthesis of Key Starting Materials

The accessibility of the starting materials is a critical factor in the practical application of any synthetic route.

-

2-Chloro-6-nitrotoluene: This key precursor for the Bartoli synthesis can be prepared by the chlorination of o-nitrotoluene.[10] The reaction is typically catalyzed by iron, and the desired isomer can be separated from other chlorinated products by distillation.[10][11]

-

3-Chlorophenylhydrazine: This starting material for the Fischer indole synthesis is commonly prepared from 3-chloroaniline via a diazotization reaction followed by reduction of the resulting diazonium salt with a reducing agent such as sodium sulfite or stannous chloride.[12][13]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Advantages | Key Disadvantages | Typical Yield | Scalability |

| Leimgruber-Batcho | 2-Methyl-3-nitrotoluene | High yields, versatile, readily available precursors | Two-step process, use of nitro and hazardous reducing agents | High | Good |

| Bartoli | 2-Chloro-6-nitrotoluene | Direct, one-pot synthesis | Requires excess Grignard reagent, moisture sensitive | Moderate-Good | Moderate |

| Fischer | 3-Chlorophenylhydrazine, Acetaldehyde | Well-established, inexpensive starting materials | Harsh acidic conditions, potential for regioisomers | Moderate | Good |

| Palladium-Catalyzed | 2,3-Dichloroaniline, Alkyne | Mild conditions, high functional group tolerance | Cost of catalyst and ligands | Good-Excellent | Moderate-Good |

Conclusion

The synthesis of this compound can be accomplished through a variety of reliable and effective methods. The Leimgruber-Batcho and Fischer indole syntheses represent robust and scalable classical approaches, while the Bartoli synthesis offers a direct, albeit more sensitive, route. Modern palladium-catalyzed methods provide a milder and often more functional group-tolerant alternative, though the cost of the catalyst can be a consideration. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development program, including cost, scale, and the chemical environment of the target molecule. This guide has provided the foundational knowledge and practical protocols to empower scientists in their endeavors to synthesize this important heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bartoli_indole_synthesis [chemeurope.com]

- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 5. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]

- 12. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

4-Chloroindole: A Strategic Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloroindole is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and agrochemical development. Its indole core is a privileged scaffold found in numerous biologically active molecules, while the chlorine substituent at the 4-position offers a unique combination of steric and electronic properties that can be exploited to fine-tune molecular characteristics. This guide provides an in-depth analysis of this compound, covering its synthesis, physicochemical properties, distinct reactivity, and strategic applications. We will delve into key chemical transformations, providing validated protocols and explaining the causality behind experimental choices. This document is intended to serve as a comprehensive technical resource for researchers and developers leveraging this versatile intermediate to construct novel and complex molecular architectures.

The Strategic Importance of Halogenated Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone of drug discovery, forming the structural basis for a wide range of pharmaceuticals, from anticancer agents to antivirals and CNS-active drugs. The strategic introduction of halogen atoms, particularly chlorine, onto this scaffold is a well-established tactic to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This "magic chloro" effect can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable halogen bonding interactions, and improve membrane permeability by increasing lipophilicity.[1]

This compound, specifically, serves as an indispensable intermediate for accessing a class of compounds where modification at the benzene portion of the indole is critical.[2] Unlike other isomers, the C4-substituent projects into a distinct vector space, enabling the design of ligands that can probe unique pockets in biological targets. Its role as a precursor to active pharmaceutical ingredients (APIs) and in the generation of compound libraries for high-throughput screening makes a thorough understanding of its chemistry essential for innovation.[2]

Physicochemical and Spectroscopic Profile

Accurate identification and quality assessment are paramount in chemical synthesis. This compound is a solid at room temperature with distinct physical and spectroscopic properties that a researcher must verify to ensure purity before use.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | [3] |

| Molecular Weight | 151.59 g/mol | [3] |

| CAS Number | 25235-85-2 | [3] |

| Appearance | Solid | [4] |

| Melting Point | Not consistently reported, requires experimental verification. | |

| IUPAC Name | 4-chloro-1H-indole | [3] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is characteristic. The N-H proton typically appears as a broad singlet downfield. The protons on the pyrrole and benzene rings will show distinct splitting patterns, with the chlorine atom influencing the chemical shifts of the adjacent aromatic protons (H5, H6, H7).

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atom bearing the chlorine (C4) will be shifted, and its chemical shift is a key identifier.

-